molecular formula C17H19FN2O2 B8371696 4-(2-(4-(6-Fluoropyridin-3-yl)phenoxy)ethyl)morpholine

4-(2-(4-(6-Fluoropyridin-3-yl)phenoxy)ethyl)morpholine

Cat. No. B8371696
M. Wt: 302.34 g/mol
InChI Key: ODQQXEIXJFTACW-UHFFFAOYSA-N
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Patent
US07935697B2

Procedure details

A 72 L reactor equipped with reflux condenser, sparging tube, bubbler, and temperature probe was charged with 6-fluoropyridin-3-ylboric acid (2.84 kg, 1.24 equiv.), 4-(2-(4-bromophenoxy)ethyl)morpholine (4.27 kg, 1.0 equiv.), and DME (27 L). Agitation was started and sodium carbonate (4.74 kg, 3.0 equiv.) as a solution in DI water (17.1 L) was then charged to the reaction mixture. Argon was bubbled through the reaction mixture for 50 minutes. Under an argon atmosphere, tetrakis(triphenylphosphine)palladium (750 g, 0.04 equiv.) was added to the reaction mixture as a slurry in DME (1.0 L). The reaction mixture was heated to 75-85° C. and stirred overnight (17 h). The reaction mixture was cooled to between 18-22° C. DI water (26.681 kg) and MTBE (26.681 L) were charged to the reactor and stirred for 5 minutes. The phases were separated and the aqueous phase was extracted with MTBE (2×26.7 L). The combined organics were extracted with 2M HCl (1×15.0 L, 3×21.8 L). The aqueous phase was then charged back to the reactor and ethyl acetate was added (26.7 L). The pH was adjusted to 6.2 using 6 M sodium hydroxide (26.7 L) while maintaining a temperature between 15-25° C. The phases were separated and the aqueous phase was extracted with ethyl acetate (2×26.7 L). The combined organics were dried with magnesium sulfate and concentrated to give 4555 g of a residue (101% crude yield, 67.1% AUC by HPLC).
Name
6-fluoropyridin-3-ylboric acid
Quantity
2.84 kg
Type
reactant
Reaction Step One
Quantity
4.27 kg
Type
reactant
Reaction Step One
Name
Quantity
27 L
Type
solvent
Reaction Step One
Quantity
4.74 kg
Type
reactant
Reaction Step Two
Quantity
17.1 L
Type
solvent
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
750 g
Type
catalyst
Reaction Step Three
Name
Quantity
26.681 L
Type
reactant
Reaction Step Four
Quantity
26.681 kg
Type
solvent
Reaction Step Four
Yield
67.1%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[N:7]=[CH:6][C:5](OB(O)O)=[CH:4][CH:3]=1.Br[C:13]1[CH:27]=[CH:26][C:16]([O:17][CH2:18][CH2:19][N:20]2[CH2:25][CH2:24][O:23][CH2:22][CH2:21]2)=[CH:15][CH:14]=1.C(=O)([O-])[O-].[Na+].[Na+].CC(OC)(C)C>O.COCCOC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[F:1][C:2]1[N:7]=[CH:6][C:5]([C:13]2[CH:27]=[CH:26][C:16]([O:17][CH2:18][CH2:19][N:20]3[CH2:25][CH2:24][O:23][CH2:22][CH2:21]3)=[CH:15][CH:14]=2)=[CH:4][CH:3]=1 |f:2.3.4,^1:50,52,71,90|

Inputs

Step One
Name
6-fluoropyridin-3-ylboric acid
Quantity
2.84 kg
Type
reactant
Smiles
FC1=CC=C(C=N1)OB(O)O
Name
Quantity
4.27 kg
Type
reactant
Smiles
BrC1=CC=C(OCCN2CCOCC2)C=C1
Name
Quantity
27 L
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
4.74 kg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
17.1 L
Type
solvent
Smiles
O
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
COCCOC
Name
Quantity
750 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Four
Name
Quantity
26.681 L
Type
reactant
Smiles
CC(C)(C)OC
Name
Quantity
26.681 kg
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 (± 5) °C
Stirring
Type
CUSTOM
Details
stirred overnight (17 h)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 72 L reactor equipped
TEMPERATURE
Type
TEMPERATURE
Details
with reflux condenser
CUSTOM
Type
CUSTOM
Details
sparging tube
CUSTOM
Type
CUSTOM
Details
Argon was bubbled through the reaction mixture for 50 minutes
Duration
50 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to between 18-22° C
STIRRING
Type
STIRRING
Details
stirred for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with MTBE (2×26.7 L)
EXTRACTION
Type
EXTRACTION
Details
The combined organics were extracted with 2M HCl (1×15.0 L, 3×21.8 L)
ADDITION
Type
ADDITION
Details
The aqueous phase was then charged back to the reactor and ethyl acetate
ADDITION
Type
ADDITION
Details
was added (26.7 L)
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining a temperature between 15-25° C
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with ethyl acetate (2×26.7 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
FC1=CC=C(C=N1)C1=CC=C(OCCN2CCOCC2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4555 g
YIELD: PERCENTYIELD 67.1%
YIELD: CALCULATEDPERCENTYIELD 101%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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